2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
Description
2-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a quinazolinone derivative featuring a piperazine ring substituted with a 3-methoxyphenyl group at the 4-position, connected via a methylene (-CH2-) linker to the quinazolinone core. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and central nervous system modulation .
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19-21-18-8-3-2-7-17(18)20(25)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIYFNPZNXTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Quinazolin-4(1H)-one
The quinazolinone ring is synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For example, 2-chloromethylquinazolin-4(1H)-one is prepared by reacting 2-aminobenzoic acid with chloroacetyl chloride in the presence of phosphoryl chloride (POCl₃) as a cyclizing agent. The reaction proceeds under reflux in anhydrous dichloromethane for 6–8 hours, yielding the intermediate in 68–72% purity after recrystallization from ethanol.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | 80–85°C (reflux) |
| Solvent | Dichloromethane |
| Catalyst | POCl₃ (1.2 equiv) |
| Reaction Time | 6–8 hours |
| Purification | Ethanol recrystallization |
Piperazine Functionalization
The chloromethyl group at position 2 of the quinazolinone undergoes nucleophilic substitution with 4-(3-methoxyphenyl)piperazine. This step is conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The reaction mixture is stirred at 60°C for 12–16 hours, achieving a 65–70% yield. Excess piperazine (1.5 equiv) ensures complete substitution, while column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product.
Challenges and Solutions
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Steric Hindrance : Bulky substituents on the piperazine ring may reduce substitution efficiency. Increasing reaction temperature to 70°C or using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves kinetics.
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Byproduct Formation : Competing elimination reactions generate olefinic byproducts. Maintaining anhydrous conditions and using molecular sieves (3Å) mitigates this issue.
Enantiomeric Resolution via Diastereomeric Salt Formation
While the parent compound lacks chiral centers, analogs with stereogenic centers require enantiomeric separation. Patent literature describes a crystallization-based resolution method applicable to structurally related quinazoline-piperazine derivatives.
Diastereomer Preparation
Racemic this compound analogs (e.g., methyl esters) are treated with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C. The S-enantiomer preferentially forms an insoluble diastereomeric salt, which is filtered and washed with cold ethyl acetate (yield: 58–62%, enantiomeric excess >98%).
Optimization Parameters
| Factor | Optimal Range |
|---|---|
| Resolving Agent | 1.0–1.2 equiv |
| Solvent | Ethyl acetate |
| Temperature | 0–5°C (crystallization) |
| Stirring Time | 4–6 hours |
Racemization and Recycling
Unwanted R-enantiomer-containing filtrates are subjected to racemization using catalytic acetic acid in ethanol at 80°C for 24 hours, enabling reuse in subsequent resolution cycles. This approach reduces material waste and improves overall process efficiency.
Microwave-Assisted Synthesis for Reduced Reaction Times
Emerging protocols employ microwave irradiation to accelerate key steps. For instance, the nucleophilic substitution between 2-chloromethylquinazolin-4(1H)-one and 4-(3-methoxyphenyl)piperazine achieves 85% yield in 45 minutes under microwave conditions (150 W, 100°C) compared to 16 hours conventionally.
Advantages of Microwave Synthesis
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Energy Efficiency : 60–70% reduction in power consumption.
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Improved Purity : Reduced side reactions due to shorter exposure times.
Analytical Characterization and Quality Control
Critical quality attributes of this compound are verified using:
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone-H), 7.85–7.45 (m, 4H, aromatic), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
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HPLC : Purity >99% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Thermal Analysis
Scale-Up Considerations and Industrial Feasibility
Pilot-scale production (10 kg batches) employs continuous flow reactors for the quinazolinone cyclization step, achieving 92% conversion with a residence time of 15 minutes. Key parameters include:
| Process Variable | Optimal Setting |
|---|---|
| Flow Rate | 5 mL/min |
| Temperature | 120°C |
| Pressure | 3 bar |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring’s secondary amines participate in alkylation and acylation reactions. For example:
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Alkylation with Chloromethyl Intermediates :
In analogous compounds, chloromethyl-quinazolinone derivatives react with piperazine derivatives to form C–N bonds. A study demonstrated that 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one reacts with 4-ethylpiperazine under basic conditions (K₂CO₃) to yield 2-((4-ethylpiperazin-1-yl)methyl)-6-nitro-3-phenylquinazolin-4(3H)-one . Similar conditions could apply to alkylate the piperazine nitrogen in the target compound. -
Acylation with Chloroacetyl Chloride :
Piperazine-containing quinazolinones react with chloroacetyl chloride in the presence of triethylamine to form amide derivatives. For instance, 2-chloro-N-phenylacetamide derivatives were synthesized via this method , suggesting potential acylation pathways for the target compound’s piperazine group.
Functionalization of the Quinazolinone Core
The quinazolinone scaffold undergoes electrophilic and nucleophilic reactions:
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Oxidation Reactions :
While the target compound lacks sulfur groups, analogous quinazolinones with thioxo substituents (e.g., 2-sulfanylidene derivatives) undergo oxidation to form disulfide bonds or sulfoxides. -
Condensation with Aldehydes :
Quinazolinones react with aldehydes in DMF using Na₂S₂O₅ as a catalyst to form Schiff base derivatives. For example, 2-phenylquinazolin-4(3H)-one derivatives were synthesized from aminobenzamide and arylaldehydes .
Microwave-Assisted Modifications
Modern synthetic techniques enhance reaction efficiency:
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Microwave-Mediated Cyclization :
Microwave irradiation accelerates the formation of quinazolinone derivatives. Anthranilamide derivatives heated with acetic anhydride and ammonium acetate under microwave conditions yield 2-methyl-3,4-dihydroquinazolin-4-one . This method could optimize substitutions on the target compound’s quinazolinone ring.
Comparative Reactivity of Structural Analogues
The table below highlights reactions of structurally similar compounds:
Interaction with Biological Targets
While not a chemical reac
Scientific Research Applications
Pharmacological Properties
Antinociceptive and Anti-inflammatory Activities
Research indicates that quinazolinone derivatives exhibit significant analgesic and anti-inflammatory effects. For instance, studies have shown that various substituted quinazolinones, including those with piperazine moieties, can effectively reduce pain and inflammation, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Table 1: Analgesic and Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound | Analgesic Activity (compared to standard) | Anti-inflammatory Activity (compared to standard) |
|---|---|---|
| AS2 | Moderate potency | Moderate potency |
| AS3 | Mild ulcerogenic potential | Significant activity |
Neuropharmacological Applications
CNS Activity
Quinazolinone derivatives have shown promise in central nervous system (CNS) applications. They exhibit properties such as anticonvulsant and anxiolytic effects. For example, compounds similar to 2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one have been investigated for their potential to modulate serotonin receptors, which are critical targets in treating anxiety and depression .
Antimicrobial Properties
Broad-spectrum Activity
Studies have demonstrated that quinazolinone derivatives possess antimicrobial properties against various pathogens. The incorporation of piperazine enhances their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity highlights their potential as therapeutic agents in infectious diseases .
Case Studies and Research Findings
Case Study: Synthesis and Evaluation
A notable study synthesized a series of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, evaluating their analgesic and anti-inflammatory activities through various biological assays. The findings indicated that certain derivatives exhibited promising results, warranting further investigation into their therapeutic potential .
Case Study: Neuroimaging Applications
Another application explored the use of quinazolinone derivatives as precursors for radiolabeled compounds in positron emission tomography (PET). These derivatives serve as imaging agents for serotonin receptors, providing insights into neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the specific biological context. The pathways involved in its mechanism of action include signal transduction pathways, such as the G-protein-coupled receptor (GPCR) signaling pathway, and enzymatic pathways involved in cellular metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Modifications
Quinoline vs. Quinazolinone Derivatives
- Example: D11 (N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide) Key Differences: Replaces quinazolinone with a quinoline core.
Fused Heterocyclic Systems
Piperazine Substituent Variations
Substituent Electronic Effects
Hydrophilic vs. Lipophilic Groups
- Example: 7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one Key Differences: Hydroxyethyl group on piperazine enhances hydrophilicity.
Biological Activity
2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
The molecular formula of this compound is C20H22N4O2, with a molecular weight of 350.41 g/mol. Its predicted boiling point is approximately 552.2 ± 60.0 °C .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of quinazolinone derivatives, including this compound, against various cancer cell lines. Notably, quinazolinone derivatives have shown significant inhibitory activity against multiple tyrosine kinases, which are critical in cancer progression.
A study reported that certain quinazolinone derivatives exhibited IC50 values significantly lower than the standard drug lapatinib in MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma) cell lines. For instance, compounds with similar structures demonstrated cytotoxicity ranging from 0.14 to 3.79 µM against these cell lines . The mechanisms of action involve the inhibition of key kinases such as CDK2, HER2, and EGFR, suggesting a potential role as targeted cancer therapies.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | <3.79 | Inhibition of CDK2 |
| Similar Quinazoline Derivative | A2780 | <0.14 | Inhibition of HER2 |
Antiviral Activity
In addition to anticancer properties, quinazoline derivatives have been explored for their antiviral activities. Specifically, the potassium salt form of related compounds has been noted for its effectiveness against human cytomegalovirus (HCMV), a common opportunistic infection post-transplantation . This suggests that this compound could have therapeutic applications in viral infections.
Case Studies
Several case studies have investigated the biological activity of quinazoline derivatives:
- Cytotoxicity in Cancer Models : A series of experiments demonstrated that derivatives similar to this compound exhibited dose-dependent cytotoxicity across various cancer cell lines, including MCF-7 and HT-29 .
- Molecular Docking Studies : Molecular docking analyses revealed that these compounds act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR, indicating their potential as dual-action therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 2-chloromethylquinazolin-4(3H)-one with 3-methoxyphenylpiperazine. Key steps include optimizing solvent systems (e.g., DMF or acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1.2 for amine:chloromethyl intermediate). Post-synthetic purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from analogous piperazinylmethylquinazolinones shows yields ranging from 44% to 91%, depending on substituent reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- HR-MS : Confirm molecular ion peaks (e.g., m/z 449.2189 for C₂₅H₂₉N₄O₄) with <5 ppm deviation .
- ¹H NMR : Identify key signals: quinazolinone NH (~δ 12.5 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and methoxy protons (δ 3.7–3.9 ppm) .
- FT-IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹).
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory activity) and antimicrobial screening (MIC against S. aureus and C. albicans). Use dose-response curves (1–100 µM) and compare to reference standards (e.g., indomethacin for COX). For cytotoxicity, employ MTT assays on cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s α1-adrenoceptor antagonism?
- Methodological Answer :
- Modify the quinazolinone core : Introduce electron-withdrawing groups (e.g., -Cl at position 6) to enhance receptor binding .
- Vary piperazine substituents : Replace 3-methoxyphenyl with 4-fluorophenyl to assess steric/electronic effects on affinity.
- Assay conditions : Use radioligand binding assays (³H-prazosin displacement in rat aorta membranes) and functional assays (isolated tissue contraction models) .
Q. What strategies resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal assays : Confirm COX-2 inhibition via Western blot (protein expression) alongside PGE₂ ELISA to rule off-target effects.
- Metabolic stability testing : Use hepatic microsomes to assess if cytotoxicity arises from reactive metabolites.
- Cross-species validation : Test in human primary cells vs. rodent models to identify species-specific discrepancies .
Q. How can this compound be integrated into dual-target therapies (e.g., PARP-1/BRD4 inhibition) for breast cancer?
- Methodological Answer :
- Co-crystallization studies : Resolve binding modes with PARP-1 (NAD⁺-binding site) and BRD4 (acetyl-lysine pocket) using X-ray diffraction.
- Combinatorial screening : Pair with clinical PARP inhibitors (e.g., olaparib) in BRCA-mutant cell lines, monitoring synergy via Chou-Talalay analysis .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer orally (10 mg/kg) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax, AUC).
- Efficacy models : Use xenograft mice (MDA-MB-231 tumors) to assess tumor growth inhibition. Include cohorts for dose escalation (5–20 mg/kg) and biomarker analysis (e.g., PARP-1 cleavage via IHC) .
Q. How can computational methods predict off-target interactions and toxicity profiles?
- Methodological Answer :
- Molecular docking : Screen against Pharmit (hERG, CYP3A4) to flag cardiotoxicity risks.
- QSAR models : Use ADMET Predictor™ to estimate hepatotoxicity (e.g., Ames test alerts for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
